N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a furan ring, a triazoloquinazoline core, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and potassium hydroxide.
Synthesis of the Triazoloquinazoline Core: This involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.
Coupling Reactions: The final step involves coupling the furan ring with the triazoloquinazoline core using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazoloquinazoline core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the triazoloquinazoline core can yield partially or fully reduced products.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. The furan ring and triazoloquinazoline core can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also features a furan ring and has been studied for its biological activities.
2-Amino-3-cyano-4H-chromenes: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.
Uniqueness
N-[(furan-2-yl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its combination of a furan ring, a triazoloquinazoline core, and a propanamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N5O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H23N5O3/c31-23(26-17-19-9-6-16-33-19)13-12-22-27-28-25-29(15-14-18-7-2-1-3-8-18)24(32)20-10-4-5-11-21(20)30(22)25/h1-11,16H,12-15,17H2,(H,26,31) |
InChI Key |
WIHLZMOENXGQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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